2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)acetamide is a complex organic compound characterized by its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a dioxoisoindole moiety and a pyridine substituent, which contribute to its biological activity and reactivity.
The compound can be synthesized through various chemical methods, often involving multi-step synthetic routes that include the formation of isoindole derivatives and subsequent modifications to introduce the acetamide and pyridine groups. The synthesis is typically conducted in laboratories equipped for organic synthesis.
This compound belongs to the class of isoindole derivatives and can be classified as an acetamide due to the presence of the acetamide functional group. Its structural complexity allows it to participate in diverse chemical reactions, making it a subject of interest in both academic research and industrial applications.
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)acetamide generally involves several key steps:
Common reagents used in these synthetic routes include:
The conditions for these reactions are often optimized for temperature, solvent choice, and reaction time to achieve high purity and yield of the final product.
The molecular formula of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)acetamide is , with a molecular weight of 272.22 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C12H10N4O4 |
| Molecular Weight | 272.22 g/mol |
| IUPAC Name | 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)acetamide |
| InChI | InChI=1S/C12H10N4O4/c1-6(17)13... |
| InChI Key | BOWNAFUTSPLVML-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=NON=C1N2C(=O)... |
The structure reveals a complex arrangement that allows for potential interactions with biological targets, particularly through its nitrogen-containing heterocycles.
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical transformations:
Typical reagents for these reactions include:
Conditions such as temperature and solvent choice are critical for optimizing reaction outcomes.
The mechanism of action for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific proteins or enzymes within biological systems. The compound's structure facilitates binding to molecular targets that may modulate their activity:
The compound typically appears as white crystals with specific melting points depending on purity levels.
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Varies based on purity |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard lab conditions |
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize the compound's properties.
The primary applications of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-y)-N-(pyridin-3-y)acetamide include:
Phthalimide derivatives trace their therapeutic origins to N-alkylated thalidomide analogs, first investigated in the 1950s for sedative properties. The isoindole-1,3-dione core—characterized by a rigid, planar, and electron-deficient bicyclic structure—enables diverse non-covalent interactions with biological targets. Modern medicinal chemistry exploits this scaffold for its dual hydrogen-bond acceptor capacity (via carbonyl groups) and hydrophobic surface area, facilitating protein binding. Structural modifications at the imide nitrogen allow precise tuning of pharmacokinetic properties and target specificity, enabling applications from anticancer agents to protease inhibitors [5] [6].
Conjugation of pyridin-3-ylacetamide to phthalimide introduces critical pharmacophoric features:
Isoindole-1,3-dione derivatives exhibit "privileged scaffold" behavior due to their proteolytic stability and multi-target engagement capabilities. Key therapeutic advantages include:
Table 1: Structural Evolution of Phthalimide Hybrids
| Generation | Key Structural Features | Therapeutic Limitations |
|---|---|---|
| First (e.g., Thalidomide) | Unsubstituted phthalimide with glutarimide ring | Non-specific teratogenicity |
| Second (e.g., Lenalidomide) | Amino-substituted phthalimide | Improved immunomodulation |
| Third (e.g., Pyridinylacetamide hybrid) | Conjugated heterocycles via flexible linkers | Precise target engagement with retained selectivity |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: